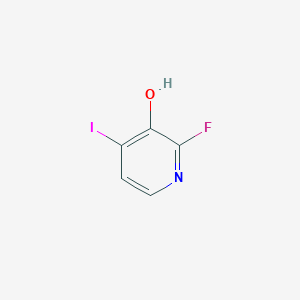

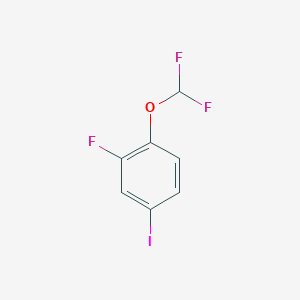

2-Fluoro-4-iodopyridin-3-ol

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-Fluoro-4-iodopyridin-3-ol is a chemical compound with the molecular formula C5H3FINO and a molecular weight of 238.99 . It is a solid substance .

Molecular Structure Analysis

The InChI code for this compound is 1S/C5H3FINO/c6-5-4(9)3(7)1-2-8-5/h1-2,9H . The InChI key is NGMFDIXEFFSVMJ-UHFFFAOYSA-N .Physical And Chemical Properties Analysis

This compound is a solid substance . It has a molecular weight of 238.99 . The specific physical properties such as melting point, boiling point, and density are not mentioned in the available resources .科学的研究の応用

Metalation of Aryl Iodides:

- Rocca et al. (1993) demonstrated the successful metalation of iodopyridines, including 2-fluoro-3-iodopyridine, using LDA at low temperatures. This method was used to synthesize various polysubstituted pyridines and key molecules for the synthesis of fused polyaromatic alkaloids (Rocca et al., 1993).

Creating Structural Manifolds from a Common Precursor:

- Schlosser and Bobbio (2002) reported on the transformation of 5-chloro-3-fluoro-2-iodopyridine into various pyridinecarboxylic acids and iodopyridines. This work highlights the flexibility and regioselectivity in synthesizing different pyridine derivatives (Schlosser & Bobbio, 2002).

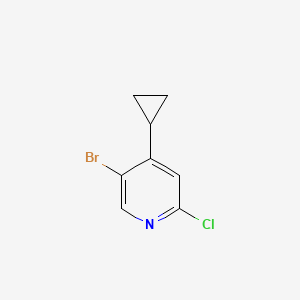

Halogen-rich Intermediate for Synthesis of Pentasubstituted Pyridines:

- Wu et al. (2022) explored the synthesis of 5-bromo-2-chloro-4-fluoro-3-iodopyridine as a halogen-rich intermediate. This compound was used to create a variety of pentasubstituted pyridines, showing its utility in medicinal chemistry research (Wu et al., 2022).

Selective Palladium-Catalyzed Amination:

- Koley et al. (2010) reported the selective C-N cross-coupling of 2-fluoro-4-iodopyridine with aromatic amines. This process, which occurs under microwave conditions, highlights the compound's utility in facilitating specific chemical reactions (Koley et al., 2010).

Regiochemical Flexibility in Functionalization:

- Bobbio and Schlosser (2001) performed a deprotonation study using 5-chloro-2,3-difluoropyridine, leading to the synthesis of 4-iodopyridines and trihalopyridinecarboxylic acids. This research underscores the regiochemical flexibility of such compounds (Bobbio & Schlosser, 2001).

Safety and Hazards

The safety information for 2-Fluoro-4-iodopyridin-3-ol indicates that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . The precautionary statements include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, not eating, drinking or smoking when using this product, wearing protective gloves/protective clothing/eye protection/face protection, and others .

特性

IUPAC Name |

2-fluoro-4-iodopyridin-3-ol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3FINO/c6-5-4(9)3(7)1-2-8-5/h1-2,9H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NGMFDIXEFFSVMJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C(=C1I)O)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3FINO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.99 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[2-Chloro-5-(trifluoromethyl)phenyl]-1,3-dioxolane](/img/structure/B6306370.png)

![tert-Butyl 3-oxo-6-oxa-9-azaspiro[4.5]decane-9-carboxylate](/img/structure/B6306445.png)

![2-Chloro-5,6,7-trifluorobenzo[d]thiazole](/img/structure/B6306450.png)